
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide is a complex organic compound with a unique structure that includes hydrazinylidene and hydroxyethyl groups attached to a fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide typically involves multiple steps. One common method includes the reaction of fluorene derivatives with hydrazine and hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 30-35°C. The pH of the reaction mixture is adjusted to around 9.5-10.0 using sodium hydroxide, and the reaction is allowed to proceed for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenated compounds; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. Additionally, its sulfonamide groups can interact with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-hydroxyethyl)piperazine: Similar in structure but lacks the fluorene backbone and hydrazinylidene group.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups but differs in the central structure and functional groups.
Uniqueness
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide is unique due to its combination of hydrazinylidene and hydroxyethyl groups attached to a fluorene backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c18-21-17-15-9-11(28(24,25)19-5-7-22)1-3-13(15)14-4-2-12(10-16(14)17)29(26,27)20-6-8-23/h1-4,9-10,19-20,22-23H,5-8,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHOMEQJJJRFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCO)C(=NN)C3=C2C=CC(=C3)S(=O)(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
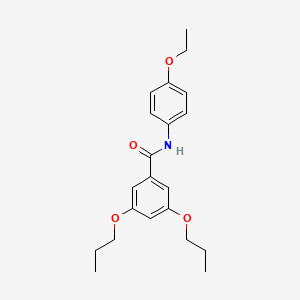
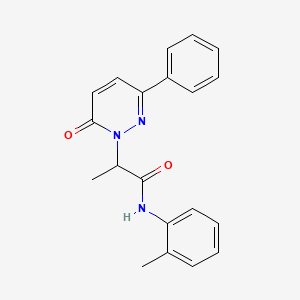
![1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylmethanamine](/img/structure/B5043333.png)
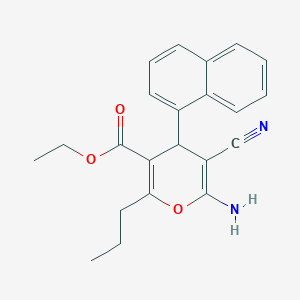
![1-(3,5-dimethylphenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5043361.png)
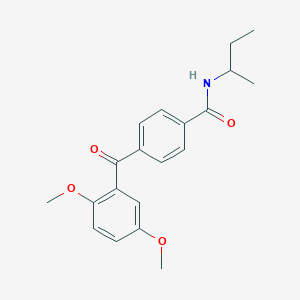
![Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5043374.png)
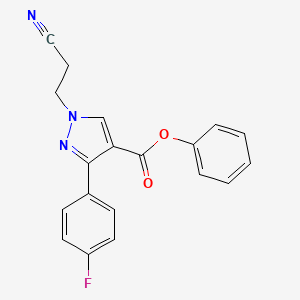
![5-[[4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5043384.png)


![[2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate](/img/structure/B5043404.png)
![(5E)-5-[[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5043412.png)

